molecular formula C12H20N2O B13243122 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine

Cat. No.: B13243122
M. Wt: 208.30 g/mol
InChI Key: VVHQLTTWXXPSDR-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrrole moiety and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyethylamine with 2-pyrrolecarboxaldehyde to form an intermediate Schiff base, which is then reduced to yield the desired compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]piperidine
  • 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine
  • 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]morpholine

Uniqueness

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrrol-2-yl]piperidine

InChI

InChI=1S/C12H20N2O/c1-15-9-8-14-7-3-5-12(14)11-4-2-6-13-10-11/h3,5,7,11,13H,2,4,6,8-10H2,1H3

InChI Key

VVHQLTTWXXPSDR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC=C1C2CCCNC2

Origin of Product

United States

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